4-amino-N-tert-butyl-3-methoxybenzamide
Description
4-Amino-N-tert-butyl-3-methoxybenzamide is a substituted benzamide derivative characterized by an amino group at the 4-position, a methoxy group at the 3-position, and a tert-butyl moiety attached via an amide bond. This compound is of interest in medicinal chemistry due to its structural features, which are often associated with bioactivity in kinase inhibition, enzyme modulation, or receptor binding.
Properties
IUPAC Name |
4-amino-N-tert-butyl-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)8-5-6-9(13)10(7-8)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCZGWJYFELDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-tert-butyl-3-methoxybenzamide typically involves a multi-step process. One common method starts with the condensation of 3-methoxy-4-nitrobenzoic acid with tert-butylamine to form N-tert-butyl-3-methoxy-4-nitrobenzamide. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using mixed solvents such as toluene and water for the condensation reaction. The reaction is typically carried out at low temperatures initially, followed by a gradual increase in temperature to facilitate the reaction . The reduction step can be performed using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-tert-butyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C is a common method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of this compound from the nitro intermediate.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-amino-N-tert-butyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N-tert-butyl-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- Heterocyclic Additions : Compound 72 incorporates a pyrazole ring, enhancing π-π stacking interactions in kinase-binding pockets, a feature absent in the target compound .
- Electron-Withdrawing Groups : Bromo substitution (as in ) increases steric bulk and electron-withdrawing effects, which may improve metabolic stability but reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
